molecular formula C9H12BNO3 B1422117 (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid CAS No. 1028749-31-6

(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid

Cat. No. B1422117
M. Wt: 193.01 g/mol
InChI Key: FYVJFCKZJMJNAX-UHFFFAOYSA-N
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Description

“(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1028749-31-6 . It has a molecular weight of 193.01 and its IUPAC name is 6-(cyclopropylmethoxy)-3-pyridinylboronic acid . It is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of “(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” is C9H12BNO3 . Its InChI Code is 1S/C9H12BNO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

“(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid” has a density of 1.257 g/cm3 . Its boiling point is 368.223ºC at 760 mmHg . The compound is solid in its physical form .

Scientific Research Applications

1. Synthesis of Novel Pyridine Derivatives

(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is used in the synthesis of novel pyridine derivatives. Methods for synthesizing halopyridinylboronic acids and esters, including (6-(cyclopropylmethoxy)pyridin-3-yl)boronic acid, have been developed. These compounds are key in Suzuki cross-coupling reactions, enabling the production of new pyridine libraries (Bouillon et al., 2003).

2. Role in Pharmaceutical Industry

In the pharmaceutical industry, boronic acids and esters, including (6-(cyclopropylmethoxy)pyridin-3-yl)boronic acid, are crucial for API-based synthesis. Palladium-catalyzed Suzuki–Miyaura borylation reactions using such compounds are efficient for preparing various active agents (Sanghavi et al., 2022).

3. Exploration in Chemical Catalysis

(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is involved in chemical catalysis research. It is used in reactions with organometallic systems to explore new reaction pathways and advance chemical catalysis. This research has implications for developing new catalysts and chemical processes (Anaby et al., 2014).

4. Development of Heteroaromatic Boronic Acid Derivatives

This compound aids in the synthesis of heteroaromatic boronic acid derivatives. Novel methods using diboration/electrocyclization strategies enable efficient synthesis of functionalized heterocycles, contributing significantly to heteroaromatic chemistry (Mora-Radó et al., 2016).

5. Suzuki Coupling Methodology

(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is used in Suzuki coupling methodology for synthesizing various ligands. This method has proven effective in creating complex molecular structures, highlighting the versatility of this compound in organic synthesis (Böttger et al., 2012).

6. Applications in Sensor Technology

Boronic acids, including (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid, are used in developing sensors. For instance, they are used in the construction of novel assemblies for monosaccharides and glycosides detection, demonstrating their utility in analytical chemistry and sensor technology (Wang et al., 2019).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

[6-(cyclopropylmethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVJFCKZJMJNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681750
Record name [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid

CAS RN

1028749-31-6
Record name [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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